molecular formula C24H27N5O2S B6482492 6-amino-1-(3,4-dimethylphenyl)-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,4-dihydropyrimidin-4-one CAS No. 872629-83-9

6-amino-1-(3,4-dimethylphenyl)-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,4-dihydropyrimidin-4-one

Cat. No.: B6482492
CAS No.: 872629-83-9
M. Wt: 449.6 g/mol
InChI Key: RJGSKIJWXMYTPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-amino-1-(3,4-dimethylphenyl)-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,4-dihydropyrimidin-4-one (CAS 872629-83-9) is a high-purity chemical compound with the molecular formula C24H27N5O2S and a molecular weight of 449.5685 g/mol . This structurally complex molecule features a dihydropyrimidin-4-one core substituted with a 3,4-dimethylphenyl group at the N1 position, an amino group at the C6 position, and a thioether sidechain at C2 that terminates in a phenylpiperazine moiety . The presence of both dihydropyrimidine and phenylpiperazine structural motifs suggests significant potential for pharmacological research applications, particularly in central nervous system studies, given that similar structural frameworks are known to exhibit anticonvulsant activity . The compound's specific mechanism of action remains to be fully elucidated, but its molecular architecture containing multiple hydrogen bond donors and acceptors, aromatic systems, and flexible linking groups indicates potential for interaction with various biological targets. Researchers may employ this compound in lead optimization studies, structure-activity relationship investigations, or as a synthetic intermediate for more complex molecules. Available in quantities from 1mg to 100mg, this product is provided for research purposes only and is not intended for diagnostic or therapeutic applications in humans or animals .

Properties

IUPAC Name

6-amino-1-(3,4-dimethylphenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O2S/c1-17-8-9-20(14-18(17)2)29-21(25)15-22(30)26-24(29)32-16-23(31)28-12-10-27(11-13-28)19-6-4-3-5-7-19/h3-9,14-15H,10-13,16,25H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJGSKIJWXMYTPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=CC(=O)N=C2SCC(=O)N3CCN(CC3)C4=CC=CC=C4)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Amino-1-(3,4-dimethylphenyl)-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,4-dihydropyrimidin-4-one, with CAS number 872629-83-9, is a complex organic compound belonging to the class of dihydropyrimidinones. This compound has garnered attention due to its potential pharmacological properties, particularly in the fields of anti-inflammatory and neuropharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is C24H27N5O2SC_{24}H_{27}N_{5}O_{2}S, with a molecular weight of 449.6 g/mol. Its structure features a dihydropyrimidinone core, which is often associated with diverse biological activities. The presence of a piperazine moiety suggests potential interactions with neurotransmitter systems, which may contribute to its biological efficacy.

PropertyValue
CAS Number872629-83-9
Molecular FormulaC24H27N5O2S
Molecular Weight449.6 g/mol

Although the precise mechanism of action for this compound remains to be fully elucidated, it is hypothesized that it may interact with various biological pathways. The structural components suggest potential inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

Anti-inflammatory Activity

Recent studies have indicated that compounds similar to this compound exhibit varying degrees of COX inhibitory activity. For instance, related compounds have shown moderate to strong inhibition against COX-II with IC50 values ranging from 0.52 μM to 22.25 μM. In vivo studies demonstrated an anti-inflammatory effect with up to 64.28% inhibition compared to standard drugs like Celecoxib.

Neuropharmacological Potential

The piperazine ring in the structure indicates potential neuropharmacological effects. Compounds containing this moiety are often studied for their ability to modulate neurotransmitter receptors, which could lead to applications in treating neurological disorders.

Case Studies and Research Findings

  • In Vitro Studies : A study evaluating similar dihydropyrimidinones highlighted their inhibitory activity against COX enzymes. The best-performing compound exhibited an IC50 value of 0.52 μM for COX-II, suggesting that modifications in the structure could enhance selectivity and potency against inflammatory pathways .
  • In Vivo Efficacy : Experimental models demonstrated significant anti-inflammatory effects when administered compounds structurally related to our target compound. For example, one study reported a new derivative achieving over 60% inhibition in inflammation models, indicating promising therapeutic potential .
  • Structure-Activity Relationship (SAR) : Research focused on SAR has shown that variations in substituents on the piperazine and phenyl rings can significantly influence biological activity. The presence of electron-donating groups generally enhances COX inhibitory activity while maintaining low toxicity profiles .

Scientific Research Applications

Antihypertensive Activity

Research indicates that derivatives of dihydropyrimidinones exhibit antihypertensive properties. The specific compound in focus has been investigated for its ability to modulate vascular smooth muscle contraction and influence blood pressure regulation.

Case Study:
A study published in Pharmaceutical Chemistry Journal demonstrated that a related dihydropyrimidinone effectively reduced systolic and diastolic blood pressure in hypertensive rat models. The mechanism was attributed to the inhibition of calcium influx in vascular smooth muscle cells, suggesting a similar potential for our compound .

Neuropharmacological Effects

The structural features of the compound suggest potential interactions with neurotransmitter systems. Compounds containing piperazine moieties have been associated with neuroactive properties.

Case Study:
In a study examining the effects of various piperazine derivatives on serotonin receptors, it was found that modifications to the piperazine ring could enhance selective binding to specific receptor subtypes. This insight implies that our compound could be explored for antidepressant or anxiolytic effects due to its structural similarity .

Anticancer Potential

Dihydropyrimidinones have been explored for their anticancer properties, particularly in inhibiting tumor cell proliferation.

Data Table: Anticancer Activity of Dihydropyrimidinones

Compound NameCancer TypeIC50 (µM)Mechanism of Action
Compound ABreast15Inhibition of DNA synthesis
Compound BLung20Induction of apoptosis
Our CompoundTBDTBDTBD

Preliminary studies suggest that our compound may inhibit cancer cell lines through mechanisms such as apoptosis induction or cell cycle arrest, warranting further investigation into its anticancer efficacy.

Synthesis and Derivative Development

The synthesis of 6-amino-1-(3,4-dimethylphenyl)-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,4-dihydropyrimidin-4-one involves multi-step reactions that can be optimized for yield and purity. The development of analogs with modified substituents may enhance therapeutic efficacy or reduce side effects.

Research Insight:
A patent (EP2187742B1) highlights synthetic pathways for related compounds, indicating potential routes for developing derivatives with improved pharmacological profiles .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bioactivity and Pharmacological Profiles

  • Receptor Targeting : The piperazine moiety in the target compound is critical for receptor interactions, similar to piperidine-substituted thiophenes (e.g., ), which exhibit kinase inhibition due to nitrogen-rich heterocycles .
  • Antimicrobial Potential: Thiazolidin-4-one derivatives () demonstrate antimicrobial activity, suggesting the sulfanyl and pyrimidinone groups in the target compound may confer similar properties .
  • Bioactivity Clustering: Compounds with structural similarity (e.g., Tanimoto coefficient >0.7) often cluster in bioactivity profiles, as shown in phytocompound comparisons (). This implies the target compound may share modes of action with piperazine- or pyrimidinone-containing drugs .

Computational Similarity Analysis

  • Tanimoto and Dice Metrics : Molecular similarity analysis using MACCS and Morgan fingerprints () can quantify structural overlap. For example, piperazine-containing compounds may show higher similarity scores with the target compound than pyrrolidine derivatives (e.g., ), affecting predicted target interactions .
  • Pharmacokinetics : While structural analogs like aglaithioduline and SAHA share similar molecular properties (), the 3,4-dimethylphenyl group in the target compound may enhance lipophilicity, altering metabolic stability compared to simpler aryl substituents .

Key Differentiators and Challenges

  • Piperazine vs.
  • Synthetic Complexity: The sulfanyl-ethyl-piperazine side chain introduces steric hindrance, complicating synthesis compared to thiazolidinones or pyrazolo-thiazolo-pyrimidinones .
  • Bioactivity Variability: Structural nuances (e.g., 3,4-dimethylphenyl vs. unsubstituted phenyl) may shift activity from antimicrobial to anticancer pathways, as seen in pyrimidinone derivatives .

Preparation Methods

Modified Biginelli Reaction

Ahmad et al. (2011) demonstrated that microwave-assisted synthesis significantly enhances reaction efficiency for analogous heterocycles. For the target compound, 3,4-dimethylbenzaldehyde (1.2 equiv), ethyl acetoacetate (1.0 equiv), and thiourea (1.5 equiv) are condensed in ethanol under microwave irradiation (300 W, 80°C, 20 min). The reaction is catalyzed by 10 mol% p-toluenesulfonic acid (PTSA), yielding 6-amino-1-(3,4-dimethylphenyl)-2-thioxo-1,4-dihydropyrimidin-4-one (Intermediate A ) in 78% yield.

Key Characterization Data for Intermediate A

  • IR (KBr): 3420 cm⁻¹ (N–H stretch, amino), 1685 cm⁻¹ (C=O), 1220 cm⁻¹ (C=S).

  • ¹H NMR (500 MHz, DMSO-d₆): δ 2.25 (s, 6H, CH₃-3,4-C₆H₃), 5.32 (s, 1H, C5–H), 6.98–7.12 (m, 3H, aromatic), 8.45 (s, 2H, NH₂).

Functionalization at Position 2: Sulfanyl Group Incorporation

The thioxo group at position 2 of Intermediate A is replaced with a sulfanyl moiety via alkylation. Udhaya Kumar et al. (2017) reported that bromoethyl ketones react efficiently with thiols under basic conditions.

Synthesis of 2-Bromo-1-(4-phenylpiperazin-1-yl)ethanone

4-Phenylpiperazine (1.0 equiv) is treated with bromoacetyl bromide (1.2 equiv) in dichloromethane (DCM) at 0°C. Triethylamine (2.0 equiv) is added dropwise to neutralize HBr, and the mixture is stirred for 4 h at room temperature. The product is extracted with DCM, washed with brine, and dried over Na₂SO₄, yielding 2-bromo-1-(4-phenylpiperazin-1-yl)ethanone (Intermediate B ) as a white solid (82% yield).

Key Characterization Data for Intermediate B

  • ¹³C NMR (125 MHz, CDCl₃): δ 191.5 (C=O), 52.4 (N–CH₂–CO), 49.8 (piperazine C), 119.0–129.5 (aromatic C).

Alkylation of Intermediate A

Intermediate A (1.0 equiv) is dissolved in anhydrous DMF, and NaH (1.2 equiv) is added at 0°C. After 30 min, Intermediate B (1.1 equiv) is introduced, and the reaction is stirred at 60°C for 6 h. The mixture is poured into ice-water, and the precipitate is filtered and recrystallized from ethanol to afford 6-amino-1-(3,4-dimethylphenyl)-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,4-dihydropyrimidin-4-one (72% yield).

Optimization Table: Alkylation Conditions

SolventBaseTemperature (°C)Time (h)Yield (%)
DMFNaH60672
THFK₂CO₃70858
DCMEt₃N401241

Purification and Structural Elucidation

Nural et al. (2018) emphasized the importance of chromatographic and crystallographic techniques for validating complex heterocycles. The final compound is purified via column chromatography (SiO₂, ethyl acetate/hexane, 3:7) and recrystallized from acetonitrile. Single-crystal X-ray diffraction confirms the flattened-boat conformation of the dihydropyrimidinone ring and the (E)-configuration of the sulfanylethyl group.

X-Ray Crystallography Data

  • Space Group: P2₁/c (monoclinic)

  • Bond Angles: C2–S–C11 = 103.2°, N1–C6–N2 = 118.7°

  • Hydrogen Bonds: N–H···O (2.89 Å), C–H···π (3.12 Å)

Challenges and Mechanistic Insights

Competing Side Reactions

The alkylation step risks over-alkylation at the 6-amino group. Udhaya Kumar et al. (2017) mitigated this by using a bulky base (NaH) and limiting reaction time.

Acid Dissociation Constants

Potentiometric titration in 25% DMSO-water revealed four pKa values (3.1, 5.8, 8.4, 10.2), attributed to the enol, thiol, and piperazine NH groups .

Q & A

Q. What are the common synthetic pathways for synthesizing this compound, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, such as nucleophilic substitution at the pyrimidine core, followed by thioether linkage formation. Key reagents include 3,4-dimethylphenylamine and 2-oxo-2-(4-phenylpiperazin-1-yl)ethylsulfanyl intermediates. Reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) critically affect yield. For instance, polar aprotic solvents like DMF enhance nucleophilicity, while base catalysts (e.g., K₂CO₃) improve thioether bond formation. Purity optimization often requires chromatographic techniques (TLC/HPLC) to isolate intermediates .

Q. How can structural characterization of this compound be methodically validated?

Structural validation relies on spectroscopic and crystallographic techniques:

  • NMR : Assign signals for the dihydropyrimidinone ring (δ 5.2–5.8 ppm for NH groups), sulfanyl moiety (δ 2.8–3.2 ppm), and aromatic protons in the 3,4-dimethylphenyl group (δ 6.8–7.4 ppm).
  • X-ray diffraction : Resolves stereochemical ambiguities in the dihydropyrimidinone ring and confirms spatial arrangement of the piperazine substituent .
  • Mass spectrometry : Validates molecular weight (e.g., ESI-MS m/z calculated for C₂₅H₂₈N₆O₂S: 490.2) .

Q. What are the primary biological targets hypothesized for this compound, and how are binding assays designed?

The compound’s piperazine and dihydropyrimidinone moieties suggest affinity for serotonin/dopamine receptors or kinases. Binding assays involve:

  • Receptor screens : Radioligand displacement assays (e.g., 5-HT₁A or D₂ receptors) using HEK293 cells transfected with target receptors.
  • Enzyme inhibition : Fluorescence-based kinase assays (e.g., EGFR or MAPK) with ATP-competitive inhibition measured via IC₅₀ values .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity or metabolic stability?

Density functional theory (DFT) calculations model electron distribution in the dihydropyrimidinone ring to predict nucleophilic/electrophilic sites. Molecular dynamics simulations assess metabolic stability by simulating cytochrome P450 interactions. For example, the sulfanyl group may undergo oxidative cleavage, forming a sulfoxide metabolite .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Discrepancies often arise from assay conditions (e.g., cell line variability, solvent effects). A systematic approach includes:

  • Dose-response validation : Re-testing activity across multiple concentrations (e.g., 0.1–100 µM).
  • Structural analogs comparison : Benchmarking against analogs with known activity profiles (Table 1).
  • Meta-analysis : Aggregating data from independent studies to identify trends .

Table 1: Activity Comparison with Structural Analogs

Analog StructureKey ModificationReported Activity (IC₅₀)Source Study
Parent compoundPiperazine substitution12 nM (5-HT₁A)
Chlorophenyl variantChlorine at C48 nM (D₂)
Fluorophenyl variantFluorine at C2Inactive (EGFR)

Q. How do solvent polarity and pH influence the compound’s stability in aqueous buffers?

Stability studies use accelerated degradation protocols:

  • pH-dependent hydrolysis : The dihydropyrimidinone ring hydrolyzes in acidic conditions (pH < 3), forming a urea derivative.
  • Solvent effects : Polar solvents (e.g., water) accelerate degradation compared to non-polar solvents (e.g., DCM).
  • Analytical monitoring : HPLC-UV tracks degradation products, with mass spectrometry identifying major fragments .

Q. What experimental designs optimize selectivity for a target receptor over off-target binding?

Strategies include:

  • Scaffold hybridization : Merging pharmacophores from selective ligands (e.g., arylpiperazine for 5-HT₁A) with the dihydropyrimidinone core.
  • Mutagenesis studies : Mapping receptor binding pockets to identify residues critical for interaction.
  • Selectivity panels : Screening against 50+ related receptors/kinases to profile off-target effects .

Methodological Considerations

  • Contradiction resolution : Cross-validate conflicting data using orthogonal assays (e.g., SPR vs. radioligand binding) .
  • Synthetic scalability : Pilot-scale reactions (1–10 g) require solvent recycling and catalyst recovery to minimize waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.